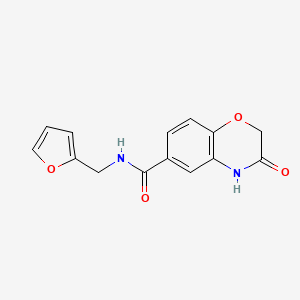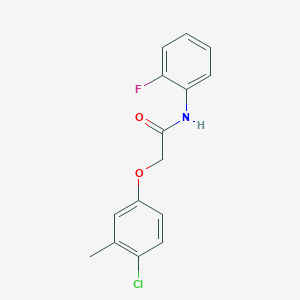![molecular formula C17H25FN2O2 B5531200 4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol](/img/structure/B5531200.png)
4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of chemicals used in different fields of chemistry and material science, particularly for its unique properties related to molecular structure and reactivity. While specific studies on this compound might be scarce, related research provides insights into similar compounds.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including the use of catalysts like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) for the acylation of inert alcohols and phenols under base-free conditions, showcasing a detailed reaction mechanism (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like docking and quantitative structure–activity relationship (QSAR) methods. These studies help in understanding the orientations and active conformations that contribute to high inhibitory activity (Caballero et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving similar molecules, such as the low-temperature aryl bromide-to-alcohol conversion, are crucial for understanding the chemical behavior and reactivity of these compounds. Antioxidant properties and the reactivity toward chain-carrying peroxyl radicals have been studied, indicating significant effectiveness in certain conditions (Wijtmans et al., 2004).
Physical Properties Analysis
While specific information on the physical properties of the exact compound may not be readily available, studies on similar compounds provide insights into properties like stability, crystal structures, and solubility. For instance, crystal and molecular structures have been determined for related compounds, indicating various conformational characteristics (Bentrude et al., 1991).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from studies involving related chemicals. For example, the preparation and reactivity of certain pyridinium derivatives provide insights into structural and electronic influences on chemical behavior (Koch et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-2-(3-fluoro-4-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-4-5-13-10-20(11-15(13)19(2)3)17(22)9-12-6-7-16(21)14(18)8-12/h6-8,13,15,21H,4-5,9-11H2,1-3H3/t13-,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDGDANCLUDBQU-UKRRQHHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)CC2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)CC2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(3S*,4R*)-3-(dimethylamino)-4-propyl-1-pyrrolidinyl]-2-oxoethyl}-2-fluorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(4-pyridinylmethylene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531127.png)

![1-{[4-(2-furoyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B5531134.png)
![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B5531138.png)
![N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5531142.png)


![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(4-methyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5531163.png)
![4-hydroxy-9-phenyl-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5531168.png)

![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyrazine](/img/structure/B5531174.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-methylpiperidine](/img/structure/B5531182.png)
![8-fluoro-N-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-2-quinolinecarboxamide](/img/structure/B5531186.png)
![N'-(1-methylethylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5531195.png)